

A Comparative Guide to 7-Methyl-3-octene Reference Standards

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Compound of Interest

Compound Name: 7-Methyl-3-octene

Cat. No.: B11826508

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For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount for accurate analytical results and regulatory compliance. This guide provides a comprehensive comparison of hypothetical commercially available reference standards for **7-Methyl-3-octene**, a valuable building block in organic synthesis. This document outlines key quality attributes, provides detailed experimental protocols for their verification, and presents a logical workflow for quality control.

Comparison of 7-Methyl-3-octene Reference Standards

The selection of a suitable reference standard is critical for ensuring the accuracy and reproducibility of experimental results. Key parameters for comparison include purity, identity confirmation, and the extent of characterization provided by the supplier. Below is a comparative summary of hypothetical **7-Methyl-3-octene** reference standards from three different suppliers.

Parameter	Supplier A	Supplier B	Supplier C
Purity (by GC-MS)	99.8%	99.5%	98.9%
Identity Confirmation	^1H NMR, ^{13}C NMR, MS, FTIR	^1H NMR, MS, FTIR	MS, FTIR
Water Content (Karl Fischer)	<0.05%	<0.1%	<0.2%
Residual Solvents	<0.1%	<0.2%	Not specified
Certificate of Analysis	Comprehensive	Standard	Basic
Traceability	To NIST standards	To internal standards	Not specified

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of **7-Methyl-3-octene** reference standards.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to determine the purity of **7-Methyl-3-octene** and to identify any volatile impurities.

- Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.

- Ramp: Increase to 250°C at a rate of 10°C/min.
- Final hold: Hold at 250°C for 5 minutes.
- Injection Volume: 1 µL of a 1 mg/mL solution in hexane.
- MS Detector:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-350.
 - Scan Speed: 1000 amu/s.
- Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to **7-Methyl-3-octene** in the total ion chromatogram. Impurities are identified by their mass spectra.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the chemical structure of **7-Methyl-3-octene**.

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 10 mg of the reference standard in 0.7 mL of deuterated chloroform (CDCl₃).
- ¹H NMR Spectroscopy:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16.
 - Spectral Width: 16 ppm.
 - Relaxation Delay: 2 s.
- ¹³C NMR Spectroscopy:

- Pulse Program: Proton-decoupled experiment.
- Number of Scans: 1024.
- Spectral Width: 250 ppm.
- Relaxation Delay: 5 s.
- Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ^1H and ^{13}C NMR spectra are analyzed to confirm the structure of **7-Methyl-3-octene**.

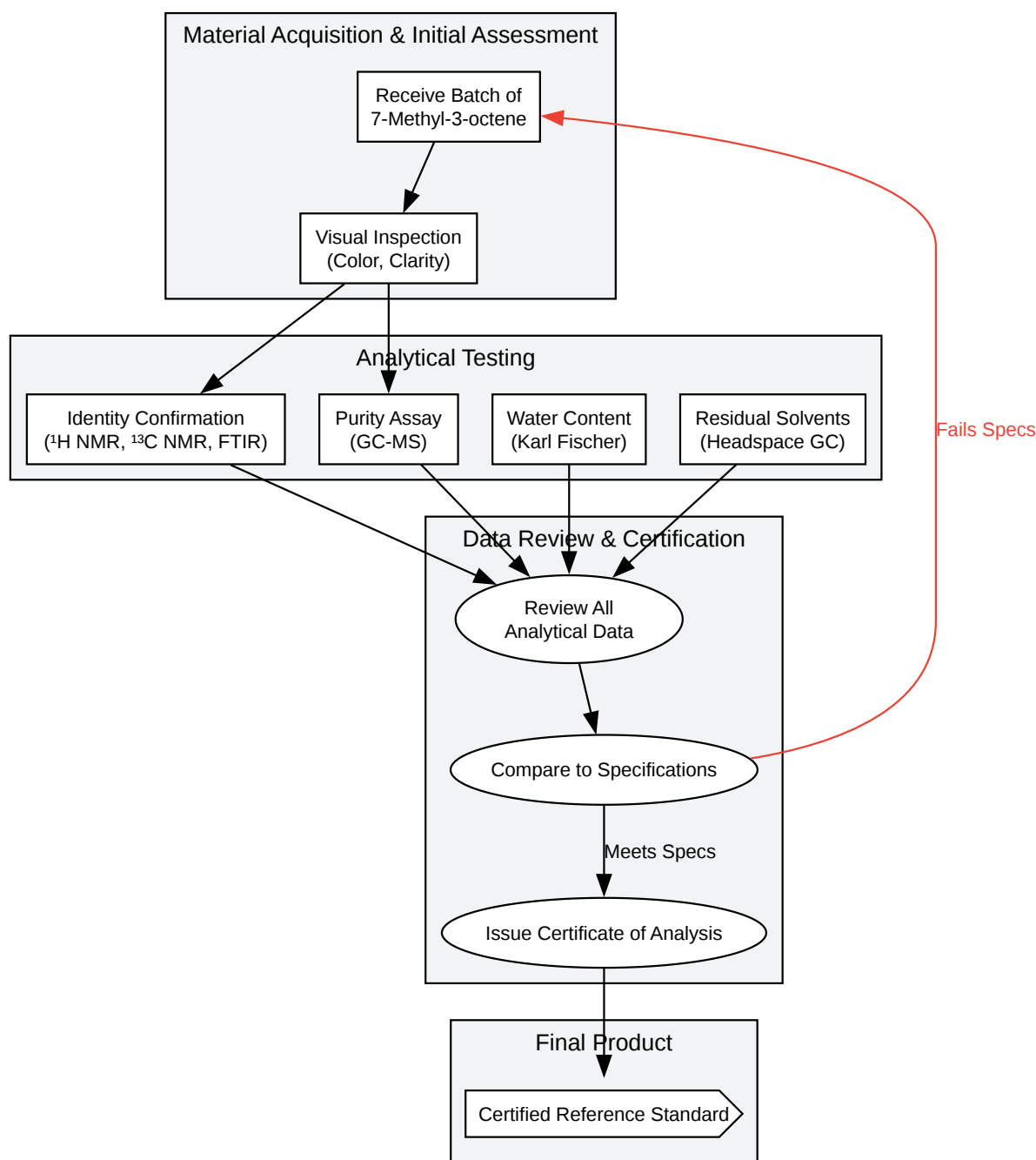
Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the **7-Methyl-3-octene** molecule.

- Instrumentation: A Fourier-Transform Infrared spectrometer.
- Sample Preparation: A thin film of the neat liquid is placed between two potassium bromide (KBr) plates.
- Measurement:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 32.
- Data Analysis: The positions and intensities of the absorption bands are compared with known values for alkenes. Key characteristic peaks for **7-Methyl-3-octene** include C-H stretching of the alkene C-H bonds ($\sim 3020\text{ cm}^{-1}$), C=C stretching ($\sim 1670\text{ cm}^{-1}$), and C-H bending vibrations.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Workflow for Reference Standard Certification

The following diagram illustrates the logical workflow for the certification of a **7-Methyl-3-octene** reference standard.



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References

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